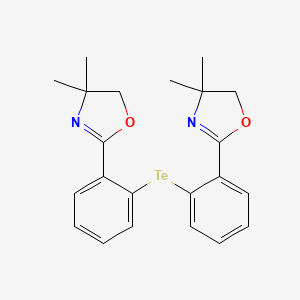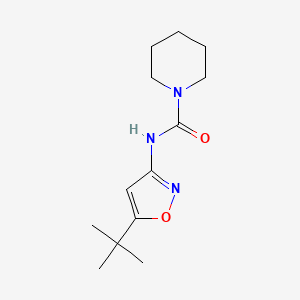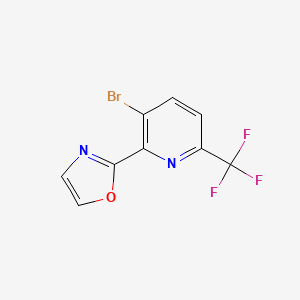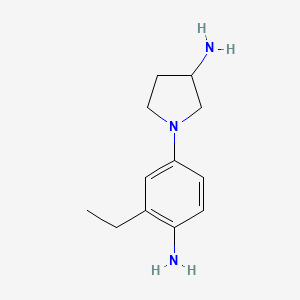
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane is an organotellurium compound characterized by the presence of two oxazoline rings attached to a tellurium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane typically involves the reaction of 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl derivatives with tellurium reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require the presence of catalysts to facilitate the formation of the tellurium-carbon bonds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to the reaction conditions and equipment to meet industrial requirements.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane can undergo various types of chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium center can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxazoline rings can participate in substitution reactions, where the tellurium atom is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction can produce tellurium hydrides or elemental tellurium.
Applications De Recherche Scientifique
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane involves its interaction with molecular targets through the tellurium center and oxazoline rings. The tellurium atom can form bonds with various substrates, facilitating catalytic processes or biological interactions. The oxazoline rings provide additional sites for interaction, enhancing the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine: A similar compound with oxazoline rings attached to a pyridine core.
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Features oxazoline rings attached to an ethane backbone.
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: Contains oxazoline rings attached to a benzene ring.
Uniqueness
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of tellurium and oxazoline rings provides a versatile framework for various applications in scientific research.
Propriétés
Formule moléculaire |
C22H24N2O2Te |
|---|---|
Poids moléculaire |
476.0 g/mol |
Nom IUPAC |
2-[2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]tellanylphenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C22H24N2O2Te/c1-21(2)13-25-19(23-21)15-9-5-7-11-17(15)27-18-12-8-6-10-16(18)20-24-22(3,4)14-26-20/h5-12H,13-14H2,1-4H3 |
Clé InChI |
YMHNLAUFKDIPRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=N1)C2=CC=CC=C2[Te]C3=CC=CC=C3C4=NC(CO4)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B12891861.png)

![2-[5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl]-1-benzofuran-5-ol](/img/structure/B12891873.png)
![2-(Bromomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12891875.png)
![(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12891891.png)






![2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B12891942.png)
